molecular formula C6H14N2 B12979129 (3R,4S)-4-Methylpiperidin-3-amine

(3R,4S)-4-Methylpiperidin-3-amine

Cat. No.: B12979129
M. Wt: 114.19 g/mol
InChI Key: WAVKYGIWXZBFIE-WDSKDSINSA-N
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Description

(3R,4S)-4-Methylpiperidin-3-amine is a chiral amine with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methylpiperidin-3-amine typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (3R,4S)-4-methylpiperidin-3-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered enzymes to achieve high selectivity and yield. These methods are advantageous due to their environmental friendliness and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a variety of N-alkyl or N-acyl derivatives .

Scientific Research Applications

(3R,4S)-4-Methylpiperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Methylpiperidin-3-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R,4S)-4-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1

InChI Key

WAVKYGIWXZBFIE-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CCNC[C@@H]1N

Canonical SMILES

CC1CCNCC1N

Origin of Product

United States

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